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Merenskine

Cat. No.: B12436591
M. Wt: 387.9 g/mol
InChI Key: PQVSFJDPIWTHNX-FQPKLTCISA-N
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Description

Merenskine is a chlorine-containing pyrrolizidine alkaloid (PA) . It is a plant secondary metabolite that can be found in species such as Senecio latifolius . This compound is offered as a high-purity chemical reference standard to support advanced analytical research.this compound belongs to the large and structurally diverse group of 1,2-unsaturated pyrrolizidine alkaloids, which are of significant research interest due to their potent toxicity and potential to contaminate food and feed chains . The presence of the 1,2-unsaturated bond in the necine base is a key structural feature responsible for the genotoxic and carcinogenic properties of many PAs, which require metabolic activation in the liver to exert their toxic effects . As a chlorine-containing PA, this compound's specific properties and research applications are linked to this unique structural characteristic. It has been noted that certain chlorinated PAs can undergo structural transformations, such as the formation of epoxydic compounds, during sample preparation processes like solid-phase extraction, which is a critical consideration for analytical method development .Researchers utilize this compound primarily as an analytical standard for the accurate identification and quantification of pyrrolizidine alkaloids in complex matrices. Its applications are essential in method development and validation for food safety testing, toxicological studies, and monitoring the carry-over of PAs into animal-derived products like milk . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26ClNO6 B12436591 Merenskine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26ClNO6

Molecular Weight

387.9 g/mol

IUPAC Name

(1R,4R,5R,6R,7R,17R)-4-(chloromethyl)-4,7-dihydroxy-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H26ClNO6/c1-10-11(2)18(24,9-19)16(22)26-13-5-7-20-6-4-12(14(13)20)8-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18-/m1/s1

InChI Key

PQVSFJDPIWTHNX-FQPKLTCISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)(CCl)O)C

Canonical SMILES

CC1C(C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(CCl)O)C

Origin of Product

United States

Nomenclature and Comprehensive Classification of Merenskine Within Pyrrolizidine Alkaloids

Pyrrolizidine (B1209537) Alkaloid Structural Classes and Merenskine's Position

The classification of pyrrolizidine alkaloids is primarily determined by the structure and saturation of the necine base, as well as the type of necic acid esterified to it. jcsp.org.pkencyclopedia.pub this compound's structure places it within a specific subset of these alkaloids.

Macrocyclic Diester Pyrrolizidine Alkaloids Subclassification

Pyrrolizidine alkaloids can be further subdivided based on whether the necic acid forms a macrocyclic diester ring connecting the hydroxyl groups at positions C-7 and C-9 of the necine base. This compound is a macrocyclic diester pyrrolizidine alkaloid. researchgate.net These macrocyclic diesters are particularly noted for their potential biological activity. researchgate.net

Retronecine-Type Pyrrolizidine Alkaloids and this compound

Retronecine-type pyrrolizidine alkaloids are characterized by an unsaturated necine base with a 1,2-double bond. openagrar.deencyclopedia.pub This structural feature is considered a prerequisite for the toxicity often associated with this class of compounds. openagrar.deacs.org this compound is classified as a retronecine-type alkaloid. researchgate.net Other examples of retronecine-type PAs include retrorsine (B1680556), senecionine (B1681732), and jacobine. openagrar.de

This compound N-Oxide: Structural and Chemical Relationship to this compound

Pyrrolizidine alkaloids commonly occur in nature as tertiary amines or their corresponding N-oxides. jcsp.org.pkresearchgate.net this compound N-oxide is the N-oxygenated form of this compound, where an oxygen atom is bonded to the nitrogen atom of the pyrrolizidine ring. ben-erikvanwyk.comresearchgate.net This structural modification results in a quaternary nitrogen center. The formation of N-oxides is a common metabolic transformation for many pyrrolizidine alkaloids. acs.orgnih.gov this compound N-oxide has the molecular formula C₁₈H₂₆ClNO₇, while this compound has the formula C₁₈H₂₆ClNO₆, reflecting the addition of an oxygen atom. jcsp.org.pkcfmot.de N-oxides are often more polar and water-soluble than their corresponding tertiary bases. researchgate.net

Synonyms and Historical Designations of this compound (e.g., Chlorodeoxysceleratine)

This compound has been historically known by other names. A prominent synonym for this compound is chlorodeoxysceleratine. cfmot.deresearchgate.netmdpi.com This designation highlights the presence of a chlorine atom in the molecule and its structural relationship to sceleratine (B1594016). ben-erikvanwyk.com The use of synonyms is common in the literature on natural products, reflecting different periods of discovery and structural elucidation.

Here is a table summarizing the key properties of this compound:

PropertyValueSource
Chemical FormulaC₁₈H₂₆ClNO₆ cfmot.dejcsp.org.pkcfmot.de
Molecular Weight387.85 g/mol cfmot.decfmot.de
SynonymsChlorodeoxysceleratine cfmot.deresearchgate.netmdpi.com
Isolated fromSenecio retrorsus, Senecio latifolius cfmot.deben-erikvanwyk.com
Pyrrolizidine TypeRetronecine Type researchgate.net
Structural ClassMacrocyclic Diester researchgate.net

Natural Abundance and Phytochemical Sourcing of Merenskine

Occurrence in Plant Genera

Pyrrolizidine (B1209537) alkaloids, including merenskine, are predominantly found in several plant families, notably the Boraginaceae, Asteraceae (specifically the tribes Senecioneae and Eupatorieae), and Fabaceae (genus Crotalaria). cfmot.deinchem.orgmdpi.com The genus Senecio is a major source of these alkaloids and is widely distributed globally. inchem.orgjcsp.org.pk

Identification in Senecio Species

This compound and its N-oxide form have been specifically identified in several Senecio species. Research indicates its presence in Senecio latifolius (also referred to as Senecio sceleratus), Senecio chrysacoma, and Senecio paniculatus. inchem.orgresearchgate.netuonbi.ac.keben-erikvanwyk.commdpi.comresearchgate.netcore.ac.uk Senecio leucostachys is also listed as containing this compound or its N-oxide. inchem.orgresearchgate.net

The identification of this compound in these species has been confirmed through various analytical techniques, including spectroscopic methods like NMR and GC-MS. core.ac.uk For example, this compound and this compound N-oxide were isolated from Senecio latifolius. ben-erikvanwyk.com Studies on Senecio chrysocoma and Senecio paniculatus have also revealed the presence of this compound, noting similarities in alkaloid content between these morphologically distinct species. core.ac.uk

Table 1: Identification of this compound in Senecio Species

Senecio SpeciesThis compound PresenceThis compound N-Oxide PresenceReferences
Senecio latifoliusYesYes inchem.orgresearchgate.netuonbi.ac.keben-erikvanwyk.com
Senecio chrysacomaYesYes researchgate.netmdpi.comresearchgate.netcore.ac.uk
Senecio paniculatusYesYes researchgate.netmdpi.comresearchgate.netcore.ac.uk
Senecio leucostachysYesYes inchem.orgresearchgate.net
Senecio retrorsusYesYes cfmot.decfmot.de

Distribution within Plant Organs

While the distribution of this compound within specific plant organs is not extensively detailed in the provided snippets, general information on pyrrolizidine alkaloids indicates that their content can vary depending on the plant organ, as well as other factors such as harvest and storage procedures. cfmot.decfmot.de PAs are translocated within the plant, typically from the roots to the site of accumulation, via the phloem. researchgate.net

Incidence in Agricultural and Environmental Matrices

Pyrrolizidine alkaloids, including this compound, are recognized as potential contaminants in various agricultural and environmental matrices. cfmot.decfmot.demdpi.comnih.govresearchgate.net

Presence as a Contaminant in Food and Feed

This compound can enter the food and feed chains through the unintended co-harvesting of PA-containing plants growing as weeds among cultivated crops. cfmot.deinchem.orgnih.govresearchgate.net This is particularly likely in agricultural environments where these plants are common. inchem.orguni-bonn.de Contamination has been reported in various foodstuffs, including herbs, tea, salad, leafy vegetables, and honey. cfmot.decfmot.de Feed can also be contaminated, leading to the indirect transfer of PAs into food products like meat, milk, and eggs from exposed livestock. cfmot.decfmot.deinchem.orgresearchgate.netuni-bonn.de

While this compound has been included in analytical panels for detecting PAs in food and feed, some studies specifically note its absence in certain sample sets. For instance, one study investigating PA/PANO in spices and culinary herbs did not identify this compound, merepoxine, sceleratine (B1594016), or their N-oxides within the tested senecionine-type alkaloids. mdpi.comnih.govresearchgate.net However, the potential for contamination exists, and this compound's presence has been confirmed in other contexts related to plant sourcing and co-occurrence.

Co-occurrence with Other Pyrrolizidine Alkaloids in Natural Isolates

This compound is typically found alongside other pyrrolizidine alkaloids in natural isolates from Senecio species. The specific profile of co-occurring alkaloids can vary depending on the plant species. For example, studies on Senecio latifolius have identified this compound along with sceleratine and their N-oxides. uonbi.ac.kemdpi.comresearchgate.net Research on Senecio chrysocoma and Senecio paniculatus also indicates the co-occurrence of this compound with other PAs, with retrorsine (B1680556) being noted as a macrocyclic pyrrolizidine identified in S. paniculatus extracts. core.ac.uk

This compound shares a structural feature with jaconine (B1672729) and this compound N-oxide, possessing a chlorine and a hydroxy group at the α-position in their side chain (halohydrin configuration). researchgate.net This structural similarity is relevant when considering potential chemical transformations, such as the formation of epoxide compounds. researchgate.net

The presence of this compound and its N-oxide is often discussed within the broader context of the diverse array of pyrrolizidine alkaloids found in Senecio plants, which can include retronecine-type and otonecine-type alkaloids, as well as both open-chain and macrocyclic structures. nih.govresearchgate.net

Table 2: Examples of Co-occurring Pyrrolizidine Alkaloids with this compound

Senecio SpeciesCo-occurring Pyrrolizidine AlkaloidsReferences
Senecio latifoliusSceleratine, this compound N-oxide, Sceleratine N-oxide uonbi.ac.kemdpi.comresearchgate.net
Senecio chrysacomaThis compound N-oxide, Sceleratine, Sceleratine N-oxide, Retrorsine mdpi.comresearchgate.netcore.ac.uk
Senecio paniculatusThis compound N-oxide, Sceleratine, Sceleratine N-oxide, Retrorsine mdpi.comresearchgate.netcore.ac.uk

Biosynthetic Pathways and Genetic Determinants of Merenskine

General Pyrrolizidine (B1209537) Alkaloid Biosynthesis Overview

Pyrrolizidine alkaloids are heterocyclic secondary metabolites synthesized by plants, predominantly as defense chemicals. mdpi.comresearchgate.net Their occurrence is restricted to certain unrelated families within the angiosperms, with approximately 95% of the over 400 known structures found within the tribes Senecioneae and Eupatorieae of the Asteraceae, several genera of the Boraginaceae, the genus Crotalaria (Fabaceae), and some genera of the Orchidaceae. mdpi.comnih.gov

The biosynthesis of the pyrrolizidine core, also known as the necine base, is widely accepted to begin with a condensation of two molecules of putrescine, a polyamine derived from the amino acid arginine. mdpi.comwikipedia.org This initial step is catalyzed by homospermidine synthase (HSS). wikipedia.org HSS facilitates the transfer of an aminobutyl group from spermidine (B129725) to putrescine, forming homospermidine. tum.de Spermidine itself is formed from putrescine and S-adenosyl-methioninamine. rsc.org

Following the formation of homospermidine, a series of oxidation steps and cyclization reactions occur to yield the pyrrolizidine ring structure. wikipedia.orgrsc.org Two oxidative deamination steps are required to form the pyrrolizidine moiety from homospermidine, converting it into the dialdehyde (B1249045) 4-(4-oxobutylamino)butanal before cyclization. rsc.org In plants, pyrrolizidines typically accumulate as single enantiomers, and the presence of cis-stereochemistry in some pyrrolizidines suggests specific enzymatic control over these cyclization steps. rsc.org

The necine base is then typically esterified with one or two necic acids, which are often branched-chain fatty acids. mdpi.com This esterification contributes significantly to the structural diversity of PAs. mdpi.com In the case of dicarboxylic acids, cyclization of open-chain monocarboxylic acid diesters can occur. mdpi.com The biosynthesis of PAs primarily takes place in the roots, where they are formed as pyrrolizidine alkaloids N-oxides (PANO). mdpi.com Due to their high water solubility, PANOs are easily transported to aerial parts of the plant for storage in cell vacuoles. mdpi.com

Enzymatic Mechanisms in Merenskine Biosynthesis

While the general pathway for PA biosynthesis is understood, the specific enzymatic steps leading to this compound involve further modifications of the necine base and the attachment of specific necic acids. This compound is identified as chlorodeoxysceleratine, a derivative of the biosynthetic backbone structure senecionine (B1681732). researchgate.netnih.gov This suggests that the enzymes involved in this compound biosynthesis include those responsible for the core senecionine structure, as well as enzymes that catalyze chlorination and deoxygenation reactions.

Homospermidine synthase (HSS) is the first committed enzyme in the PA pathway, linking primary metabolism to PA biosynthesis. mdpi.comresearchgate.net Its activity is crucial for initiating the cascade of reactions that produce the necine base. tum.de

Further enzymatic steps involve oxidases and reductases to modify the necine base, leading to different structural types. The esterification with necic acids is catalyzed by enzymes that specifically recognize and ligate the appropriate acid moieties to the necine base. The formation of this compound, specifically, implies the action of enzymes capable of introducing a chlorine atom and removing an oxygen atom at specific positions on the necine base or the attached necic acid. Detailed enzymatic mechanisms for these specific modifications in this compound biosynthesis require further targeted research.

Genetic Loci and Transcriptional Regulation in this compound-Producing Plants

The genes encoding the enzymes involved in this compound biosynthesis are located within the plant's genome. These genes are subject to transcriptional regulation, which controls their expression levels and, consequently, the rate of this compound production.

Homospermidine synthase (HSS) genes have been a focus of research due to their crucial role in the initial step of PA biosynthesis. Studies have shown that HSS expression can be restricted to specific tissues, such as root cells, particularly in the endodermis and cortex parenchyma cells in Senecio vernalis. mdpi.comnih.gov This tissue-specific expression highlights the localized nature of PA biosynthesis.

Transcriptional regulation of secondary metabolite biosynthesis, including alkaloids, involves complex networks of transcription factors (TFs). frontiersin.orgnih.gov These TFs bind to specific DNA sequences in the promoter regions of biosynthetic genes, activating or repressing their expression. frontiersin.org The expression of these regulatory genes can be influenced by developmental cues and environmental signals. nih.gov While general mechanisms of transcriptional regulation in plant secondary metabolism are being unraveled, the specific genetic loci and transcriptional regulators directly controlling this compound biosynthesis require further investigation. frontiersin.org

Research indicates that the regulation of HSS expression is individual within different PA-containing tribes of the Asteraceae, suggesting the recruitment and adjustment of individual regulatory elements in these lineages. nih.gov This implies that the genetic loci and regulatory mechanisms governing this compound production may vary even among closely related plant species that produce this compound.

Evolutionary Aspects of this compound Biosynthesis in Asteraceae

The presence of pyrrolizidine alkaloids, including this compound, in the Asteraceae family is a result of evolutionary processes. The biosynthesis pathway, particularly the recruitment of key enzymes like HSS, has evolved independently in different plant lineages. mdpi.comnih.gov

Phylogenetic analysis of HSS and deoxyhypusine (B1670255) synthase (DHS), from which HSS evolved through gene duplication, revealed at least four independent recruitments of HSS from DHS within angiosperms, including two within the Asteraceae family. mdpi.comnih.govrsc.org The two Asteraceae tribes known to contain PAs, Senecioneae and Eupatorieae, show independent origins of HSS from DHS. nih.gov This polyphyletic origin of the initial enzyme in PA biosynthesis, despite the structural identity of the final products, is a significant evolutionary aspect. nih.gov

The differential tissue expression of HSS in Eupatorium cannabinum (Eupatorieae) and Senecio species (Senecioneae) further supports the independent recruitment of the HSS-coding gene and the implication of individual regulatory elements in these two lineages. nih.gov This suggests that the evolutionary trajectory of this compound biosynthesis within the Asteraceae involved not only the recruitment of core biosynthetic enzymes but also the independent evolution of regulatory mechanisms controlling their expression. The complexity and structural diversity of PA profiles within species like those in Senecio section Jacobaea also suggest that the biosynthetic pathway was present in ancestral lineages and has undergone diversification, potentially driven by the need for defense against a range of herbivores. researchgate.netresearchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Merenskine Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Merenskine Profiling

LC-MS/MS is a widely used and highly sensitive technique for the analysis of complex mixtures, including pyrrolizidine (B1209537) alkaloids like this compound and their N-oxides nih.govnih.govresearchgate.net. This method combines the separation power of liquid chromatography with the selective detection and structural information provided by tandem mass spectrometry. It is particularly valuable for the profiling, identification, and quantification of PAs and their N-oxides in various matrices nih.gov. This compound and this compound-N-oxide have been included in studies utilizing sensitive LC-MS/MS methods for their determination nih.govnih.gov.

Effective chromatographic separation is a critical first step in the LC-MS/MS analysis of this compound, especially for distinguishing it from potential isomers nih.gov. Pyrrolizidine alkaloids often exist as isomers, which can pose challenges for accurate identification and quantification nih.gov. Reversed-phase liquid chromatography is commonly employed for the separation of PAs and their N-oxides nih.gov. Studies have shown that using alkaline solvent conditions in reversed-phase LC can enable the separation of numerous isomeric PA/PANO compounds nih.gov. For instance, an LC-MS/MS method for the separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane (B1204802) alkaloids, including this compound and this compound-N-oxide, successfully utilized alkaline conditions for the separation of nearly all isomeric compounds nih.gov.

Mass spectrometry provides crucial structural information through the fragmentation of ionized molecules. For N-oxides, a characteristic fragmentation pathway observed in atmospheric pressure ionization techniques is the loss of the oxygen atom ([M+H]+ --> [M+H-O]+). This "deoxygenation" process can serve as evidence for the presence of an N-oxide. While specific fragmentation patterns for this compound are not extensively detailed in the provided snippets, studies on related PA monoester N-oxides indicate characteristic fragment ions can be observed. The fragmentation patterns in LC-MS/MS, particularly in multiple reaction monitoring (MRM) mode, utilize specific precursor-product ion transitions that are highly specific to the target compound, allowing for sensitive and selective detection researchgate.net.

Differentiating isomers, compounds with the same molecular formula but different structural arrangements, is a significant challenge in the analysis of pyrrolizidine alkaloids nih.gov. LC-MS/MS methods address this by optimizing chromatographic separation to resolve isomers before they enter the mass spectrometer nih.gov. In cases where chromatographic separation of isomers is not complete, mass spectrometric techniques, such as analyzing distinct fragmentation patterns or dissociation kinetics, can aid in differentiation and relative quantification.

Quantitative determination of this compound and this compound N-oxide is achieved using LC-MS/MS, often employing external matrix-matched calibration standards nih.gov. The use of MRM mode enhances the accuracy and reduces interference by monitoring specific and unique fragmentation transitions for each analyte researchgate.net. Validation of these methods involves assessing parameters such as limits of detection (LOD) and limits of quantification (LOQ), ensuring the sensitivity required for analyzing trace amounts of these compounds nih.gov.

Research findings on the transfer rates of this compound and this compound N-oxide in tea infusions at different pH levels demonstrate the application of quantitative LC-MS/MS analysis. The data below illustrates the transfer rates observed:

CompoundpH 3.0 (%)pH 5.0 (%)pH 7.0 (%)pH 9.0 (%)
This compound--212
This compound N-oxide--123

Note: Data extracted from a study on the transfer of pyrrolizidine and tropane alkaloids from tea and herbal tea to infusions. Hyphens indicate data not available in the provided snippet for those pH levels for this compound and this compound N-oxide.

Mass Spectrometric Fragmentation Patterns of this compound and this compound N-Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule. For complex natural products like this compound, NMR is crucial for confirming proposed structures and determining subtle structural features.

One-dimensional NMR techniques (e.g., ¹H NMR, ¹³C NMR) provide initial information on the types of protons and carbons present and their chemical environments. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, offer insights into the connectivity between atoms, allowing for the construction of the molecular skeleton.

While specific details regarding the application of Sensitivity-enhanced Pulsed Field Gradient (SPI) experiments for determining the esterification mode in this compound are not available in the provided search results, NMR techniques, in general, are powerful for determining the positions of ester linkages in complex molecules. Advanced NMR pulse sequences and multi-dimensional experiments can provide through-bond and through-space correlation data necessary to assign the positions of acyl groups on the necine base of pyrrolizidine alkaloids, thereby determining the esterification mode.

Synthetic Methodologies and Analog Development for Merenskine

Total Synthesis Approaches for Pyrrolizidine (B1209537) Alkaloids Relevant to Merenskine Structure

Total synthesis strategies for pyrrolizidine alkaloids relevant to the structure of this compound typically involve the convergent coupling of a pre-formed necine base with a necic acid or a precursor thereof. The complexity lies in the efficient and stereocontrolled construction of these individual building blocks.

Strategies for the Necine Base Moiety

The necine base is the bicyclic amino alcohol core of pyrrolizidine alkaloids. Various synthetic strategies have been developed for the construction of this core structure, often aiming for stereocontrol at key positions, particularly C-1, C-7, and C-8. Common starting materials and approaches include those derived from amino acids like ornithine, putrescine, proline, or from readily available chiral pool starting materials such as malic acid or tartaric acid. nih.govcore.ac.ukclockss.orgmdpi.comunigoa.ac.inwikipedia.orguvic.ca

One general approach involves the formation of the pyrrolizidine ring system through cyclization reactions. For instance, intramolecular cyclization reactions have been employed to construct the bicyclic core. mdpi.com Strategies starting from proline derivatives have been explored to access various necine bases. clockss.org The stereochemistry of the resulting necine base is crucial and depends heavily on the chosen synthetic route and reaction conditions. While specific details on the synthesis of the necine base present in this compound are not extensively detailed in the provided search results, general methods for constructing retronecine-type and platynecine-type bases, which are common in pyrrolizidine alkaloids, provide a framework for potential approaches. unigoa.ac.inwikipedia.org

Strategies for the Necic Acid Moiety

Necic acids are the carboxylic acid components that esterify the necine base. These acids are often branched, hydroxylated, and can be mono- or dicarboxylic. Their biosynthesis is typically derived from aliphatic amino acids such as valine, leucine, isoleucine, and threonine. nih.govmdpi.comuvic.canih.gov

Synthetic strategies for necic acids relevant to this compound would focus on constructing the specific branched chain and incorporating the necessary functional groups with defined stereochemistry. While the exact structure of the necic acid in this compound is not provided, general approaches to necic acid synthesis involve building the carbon skeleton through various coupling reactions and introducing hydroxyl groups and stereocenters at the appropriate positions. core.ac.ukresearchgate.net The formation of the ester linkage(s) between the necine base and the necic acid(s) is a key step in the total synthesis of the complete alkaloid.

One reported synthesis of the macrocyclic pyrrolizidine alkaloid this compound utilized a retro-Diels-Alder reaction as a key step. sioc-journal.cn This suggests that the necine base and necic acid components, or precursors thereof, were likely assembled and coupled before undergoing a cyclization event facilitated by the retro-Diels-Alder strategy to form the macrocyclic ring.

Chemoenzymatic Synthetic Routes Relevant to Pyrrolizidine Alkaloids

Chemoenzymatic approaches offer an attractive alternative or complement to purely chemical synthesis, particularly for achieving high stereo- and regioselectivity. These methods leverage the catalytic power of enzymes for specific transformations within a synthetic sequence.

Chemoenzymatic routes relevant to pyrrolizidine alkaloid synthesis have been reported. nih.govbohrium.comfigshare.comrsc.org These approaches often involve enzymatic steps for the creation of chiral building blocks or for key bond-forming reactions. For example, enzymatic aldol (B89426) reactions and bis-reductive amination sequences have been used in the total synthesis of tetrahydroxylated pyrrolizidine alkaloids like australine. nih.govfigshare.com Another approach utilized a biocatalytic cascade involving enzymes from a biosynthetic pathway to achieve the asymmetric synthesis of 1-aminopyrrolizidine alkaloids. bohrium.com While specific chemoenzymatic syntheses of this compound are not detailed in the provided results, these examples highlight the potential of integrating enzymatic steps into synthetic strategies for complex pyrrolizidine structures.

Preparation of this compound N-Oxide and Related Derivatives

Pyrrolizidine alkaloids in plants often exist as tertiary amines and their corresponding N-oxides. mdpi.comuvic.cainchem.org The N-oxides are generally more polar than the tertiary bases. inchem.org

The preparation of pyrrolizidine alkaloid N-oxides, including this compound N-oxide, typically involves the oxidation of the tertiary amine nitrogen. Various oxidizing agents can be employed for this transformation. Common methods for the synthesis of tertiary amine N-oxides include the use of hydrogen peroxide (H₂O₂) often catalyzed by metal complexes, or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.netgoogle.comorganic-chemistry.org

This compound N-oxide has been specifically mentioned in the context of targeted synthesis and analysis. researchgate.netgrantome.comtum.de The synthesis of this compound N-oxide would likely involve the oxidation of the tertiary amine nitrogen of this compound using one of these established methods. Related derivatives of this compound could include other oxidized forms, hydrolysis products of the ester linkages, or modifications to the necic acid or necine base moieties. The formation of N-oxides is a significant metabolic pathway for pyrrolizidine alkaloids in biological systems as well. mdpi.comwikipedia.orguvic.canih.govinchem.org

Biochemical Transformations and Metabolic Fates of Merenskine

In Vitro Biotransformation Studies of Merenskine and its N-Oxide

In vitro studies provide controlled environments to investigate the specific enzymatic reactions and pathways involved in the metabolism of this compound and its N-oxide. This compound N-oxide is an isomer of jaconine (B1672729) N-oxide and has been included in studies examining the metabolism of Senecio pyrrolizidine (B1209537) alkaloids. acs.org

Role of Cytochrome P450 Enzymes in Pyrrolizidine Alkaloid Metabolism

Cytochrome P450 (CYP) enzymes play a central role in the metabolic activation of many pyrrolizidine alkaloids, including those with a 1,2-unsaturated necine base structure, which is characteristic of hepatotoxic PAs. mdpi.comnih.govcfs.gov.hk This metabolic activation primarily involves the oxidation of the necine base. acs.org In humans, CYP3A4 is a major enzyme responsible for the bioactivation of hepatotoxic PAs. nih.govacs.org The P450-mediated metabolism can lead to the formation of reactive intermediates. frontiersin.org Studies using human liver microsomes and recombinant human CYPs have shown that CYP3A4 and CYP3A5 can activate otonecine-type PAs, while a broader range of CYPs can activate retronecine-type PAs. acs.org

Formation of Dehydropyrrolizidine (DHP) Metabolites from this compound

The metabolic activation of 1,2-unsaturated PAs by CYP enzymes leads to the formation of dehydropyrrolizidine alkaloids (DHPs), which are reactive electrophilic metabolites. mdpi.comnih.gov These DHP metabolites are considered the proximate toxins responsible for the adverse effects associated with these alkaloids. mdpi.com While the formation of DHP metabolites from this compound specifically is not extensively detailed in the provided results, the general metabolic pathway for 1,2-unsaturated PAs indicates that this compound, possessing such a structure, would likely be subject to this transformation. Studies on other PAs, such as monocrotaline, show that P450 metabolism leads to dehydrogenation and the production of dehydromonocrotaline (B14562) (DHMC), a highly toxic compound, and derivatives like DHP. frontiersin.org

Reduction of this compound N-Oxide to this compound Free Base

Pyrrolizidine alkaloid N-oxides (PANOs) can be converted back to their corresponding tertiary amine free bases (PAs). nih.govtandfonline.com This reduction is a significant metabolic step. Studies investigating the rumen metabolism of Senecio PAs and their N-oxide forms, including this compound N-oxide, have demonstrated that most N-oxides undergo rapid conversion to their corresponding free bases. acs.orgtandfonline.comnih.gov This conversion is considered metabolically reversible and may not completely prevent the formation of toxic metabolites from PAs. cfs.gov.hk Both hepatic P450/FMO enzymes and microbial nitroreductases can contribute to the reduction metabolism of PANO metabolites. nih.gov

Comparative Metabolic Pathways Across Different Biological Systems (e.g., Rumen Metabolism)

Studies on rumen metabolism of Senecio pyrrolizidine alkaloids, including this compound N-oxide, have shown that N-oxides are rapidly converted to their corresponding free bases. acs.orgtandfonline.com Following this reduction, the free bases undergo further biotransformation, including hydrogenation at both the necine base and the necic acid moiety. acs.orgnih.gov

Detoxification Pathways and Saturated Necine Base Structures

Rumen metabolism is often considered a detoxification step for 1,2-unsaturated PAs because it leads to the formation of metabolites with saturated necine base structures. acs.orgnih.govtandfonline.com Pyrrolizidine alkaloids with saturated necine bases, known as the platyphylline (B179411) type, are generally regarded as less or nontoxic compared to those with unsaturated necine bases. acs.orgmdpi.comcfs.gov.hknih.gov The presence of the double bond in the 1,2-position of the necine ring system is generally considered a prerequisite for the liver toxicity of PAs. acs.orgtandfonline.com The hydrogenation of this double bond by ruminal microbes transforms the toxic unsaturated PAs into their saturated, less toxic forms. acs.org Further reduction of double bonds in the necic acid moieties can also occur during ruminal metabolism. acs.org

While rumen metabolism can detoxify PAs through saturation, the extent and rate of biotransformation can vary between individual PAs. tandfonline.com Some PAs, like jacoline, are metabolized slowly during rumen fermentation. nih.govtandfonline.com This differential metabolism in the rumen can influence the transfer rates of PAs into products like milk. acs.orgtandfonline.comtandfonline.com

Formation of Protein and DNA Adducts from this compound Metabolites

Reactive metabolites of pyrrolizidine alkaloids, particularly dehydropyrrolizidine alkaloids (DHPs), are electrophilic species that can bind covalently to cellular macromolecules such as proteins and DNA. mdpi.comnih.govevotec.com The formation of these adducts is considered a key mechanism underlying the hepatotoxicity, genotoxicity, and carcinogenicity of unsaturated PAs. mdpi.comcfs.gov.hkevotec.com

While direct evidence for the formation of protein and DNA adducts specifically from this compound metabolites is not explicitly detailed in the provided search results, the general understanding of unsaturated PA metabolism indicates that the DHP metabolites formed from this compound would have the potential to form such adducts. mdpi.comnih.govcfs.gov.hkevotec.cominchem.org The reaction of reactive pyrrolic metabolites with cellular proteins initiates acute PA intoxication. mdpi.com The formation of hepatic pyrrole–protein adducts has been shown to correlate with the occurrence of PA-induced liver injury. mdpi.com Similarly, reactive metabolites can bind to DNA, leading to DNA cross-linking, DNA-protein cross-linking, and DNA adduct formation. cfs.gov.hkmdpi.comnih.govnih.gov The formation of DNA adducts is linked to the mutagenic potential of carcinogens. nih.govmetabolomicsworkbench.org

The competitive interaction between reactive DHP metabolites and cellular macromolecules (leading to adduct formation and toxicity) or detoxification pathways like conjugation with glutathione (B108866) (GSH) determines the severity of PA-induced injury. mdpi.com GSH can react with dehydro-PAs to form pyrrole–GSH conjugates, which are then excreted. mdpi.com

Table 1: Key Metabolic Transformations and Fates of this compound and its N-Oxide

Transformation/FateEnzymes/Mediators InvolvedOutcomeBiological System ExamplesRelevance to Toxicity
N-Oxide Reduction to Free BaseHepatic P450/FMOs, Microbial NitroreductasesConversion of PANO to PARumen, LiverCan re-form toxic PA
Metabolic Activation (PA to DHP)Cytochrome P450 (especially CYP3A4)Formation of reactive electrophilic dehydropyrrolizidine metabolites (DHP)LiverLeads to toxicity
Hydrogenation of Necine BaseRuminal MicrobesFormation of saturated, less toxic necine base structuresRumenDetoxification
Hydrogenation of Necic Acid MoietyRuminal MicrobesFurther modification of the necic acidRumenVaries
Formation of Protein AdductsReactive DHP MetabolitesCovalent binding to cellular proteinsLiver, other tissuesContributes to toxicity
Formation of DNA AdductsReactive DHP MetabolitesCovalent binding to DNALiver, other tissuesContributes to genotoxicity/carcinogenicity

Ecological and Chemical Ecological Studies Involving Merenskine

Role of Merenskine in Plant Defense Mechanisms

Pyrrolizidine (B1209537) alkaloids, including this compound, are understood to play a crucial role in the defense mechanisms of the plants that produce them. These compounds are considered part of the plant's chemical defense arsenal (B13267) against herbivores. The production of such secondary metabolites can deter feeding by insects and other animals due to their toxicity or unpalatability. While the search results establish this compound as a PA found in defensive plants like Senecio, specific detailed research findings focusing solely on the defensive mechanisms directly attributable to this compound, as opposed to the broader class of PAs, were not prominently featured. However, its presence in plants known for PA-mediated defense strongly suggests its contribution to these protective strategies.

Inter-species Transfer and Accumulation Dynamics of this compound in Ecosystems

The inter-species transfer and accumulation dynamics of this compound within ecosystems are primarily discussed in the context of the broader class of pyrrolizidine alkaloids. PAs, including this compound and its N-oxide form (this compound N-oxide, which is an isomer of jaconine (B1672729) N-oxide), can be transferred from PA-producing plants to other organisms through various pathways. researchgate.net

A significant route of transfer is through herbivory. Animals grazing on Senecio species can ingest this compound and other PAs. Studies on ruminants like cattle and sheep have investigated the metabolism and transfer of PAs from ingested plant material into animal tissues and products. For instance, research has examined the presence and concentration of various PAs, including this compound N-oxide, in the rumen fluid and tissues (such as liver and muscle) of grazing animals. While the liver is a primary site of PA metabolism and accumulation, the transfer to muscle tissue has also been observed, albeit typically at lower concentrations.

Beyond direct herbivory, PAs can enter the food chain and other environmental compartments through mechanisms such as the contamination of food and feed crops grown in proximity to PA-producing plants, or through the inclusion of PA-containing plants in herbal teas and spices. This compound and this compound N-oxide have been included in analytical panels for monitoring PA contamination in various matrices, although their detection frequency and concentration can vary depending on the sample origin and the specific PA profile of the contaminating plants.

The dynamics of accumulation can be influenced by factors such as the amount of PA-containing plant material ingested, the duration of exposure, and the metabolic capabilities of the consuming organism. Ruminants, for example, possess rumen microorganisms that can metabolize PAs, potentially influencing the levels and forms of alkaloids that are absorbed and distributed to tissues. Studies have quantified PA concentrations in animal tissues following grazing on PA-containing pastures, providing data on the extent of transfer and accumulation.

While specific quantitative data solely focused on the accumulation dynamics of this compound in various ecosystem compartments was not extensively detailed in the provided search results, the research on the broader class of PAs, which includes this compound, demonstrates that transfer and accumulation across trophic levels and into various environmental matrices are significant ecological processes.

Emerging Research Paradigms and Methodological Innovations in Pyrrolizidine Alkaloid Chemistry Relevant to Merenskine

High-Throughput Screening for Novel Pyrrolizidine (B1209537) Alkaloids (including Merenskine analogs)

High-throughput screening (HTS) plays a crucial role in accelerating the identification of chemical compounds with desired properties from large libraries. While HTS is widely applied in drug discovery thermofisher.comresearchgate.net, its application to the discovery of novel pyrrolizidine alkaloids and their analogs, including this compound, involves specialized analytical techniques due to the complex nature of these natural products.

Methods for high-throughput analysis of PAs often involve advanced chromatographic and mass spectrometric techniques. For instance, LC-MS/MS methods have been developed for the high-throughput analysis of numerous pyrrolizidine alkaloids in various matrices, such as food and feed tum.denih.gov. These methods are designed to detect a wide range of PA and PA N-oxide analytes with high sensitivity tum.de. The development of such methods allows for the simultaneous screening of multiple compounds, significantly increasing the efficiency of identifying known PAs and potentially highlighting the presence of novel or analogous structures based on their spectral characteristics and retention times. The sensitivity of these methods is critical, with reported limits of detection (LODs) for this compound in certain matrices being in the low µg/kg range tum.de.

The screening process for pyrrolizidine alkaloids often involves the analysis of plant extracts or contaminated samples. The goal is to detect the presence and quantify the levels of various PAs.

Here is an example of detection limits for this compound in different matrices using a high-throughput LC-ESI-MS/MS method:

AnalyteMatrixLOD (µg/kg)
This compoundChamomile7.0
This compoundOther1.2 - 6.8
This compound-N-oxideOther1.2 - 6.8

These studies demonstrate the feasibility of using HTS approaches, coupled with sensitive analytical instrumentation, to screen for this compound and other PAs in complex samples. The ability to screen for this compound analogs would rely on the capacity of these methods to detect compounds with similar structural features and fragmentation patterns.

Computational Chemistry Approaches for this compound Structural and Reactivity Predictions

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structures, properties, and reactivity jstar-research.commit.edu. For compounds like this compound, computational methods can complement experimental studies by providing predictions about its three-dimensional structure, electronic properties, and potential reaction pathways.

Various computational chemistry methods, including quantum mechanical calculations and machine learning approaches, are employed to predict molecular properties and reactivity jstar-research.comcmu.edunih.govmdpi.com. These methods can be used to:

Predict 3D molecular geometries: Determining the stable three-dimensional arrangement of atoms in this compound.

Analyze electronic properties: Calculating charge distribution, molecular orbitals, and reactivity indices, which can indicate potential sites for chemical reactions jstar-research.com.

Predict spectroscopic properties: Simulating IR, NMR, and UV-vis spectra to aid in the identification and characterization of this compound and its potential metabolites or degradation products jstar-research.com.

Model reaction pathways: Investigating possible chemical transformations that this compound might undergo, including metabolic activation or reactions with biological molecules cmu.edunih.gov.

While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the general applicability of these methods to complex organic molecules like PAs is well-established jstar-research.comcmu.edunih.govmdpi.com. Computational screening can also be used to evaluate large virtual libraries of compounds, including potential this compound analogs, to predict their properties and prioritize candidates for synthesis and experimental testing mdpi.com.

The accuracy of computational predictions depends on the chosen methods and basis sets jstar-research.com. However, even relatively routine methods can provide predictions that are close to experimental data, strongly complementing classical experimental results jstar-research.com. Machine learning models are increasingly being used to accelerate predictions of molecular properties and reactivity, reducing computational costs mit.educmu.edunih.gov.

Advanced Chemotaxonomic Applications Utilizing this compound Profiles

Chemotaxonomy involves the classification of organisms based on their chemical composition. Pyrrolizidine alkaloids, with their diverse structures and often species-specific occurrence, are valuable chemotaxonomic markers for plants mdpi.comphytolab.comben-erikvanwyk.com. The presence and profile of specific PAs, including this compound, can provide insights into the phylogenetic relationships between plant species.

Pyrrolizidine alkaloids are found in several plant families, notably Asteraceae (tribes Senecioneae and Eupatorieae), Boraginaceae, and Fabaceae (genus Crotalaria) tum.dephytolab.commdpi.com. The pattern of PA/PANO (pyrrolizidine alkaloids and their N-oxides) can vary significantly depending on the botanical origin of the plant mdpi.com.

Studies utilizing PA profiles for chemotaxonomic purposes involve identifying and quantifying the specific alkaloids present in different plant species or populations ben-erikvanwyk.comnih.gov. For example, the presence of integerrimine (B1671999) as a major alkaloid has been used to support the close relationship between certain genera in the Fabaceae family ben-erikvanwyk.com.

While this compound was not detected in certain samples of spices and culinary herbs in one study mdpi.com, its presence or absence, along with the profile of other PAs, can contribute to the chemotaxonomic understanding of plant species known to produce pyrrolizidine alkaloids, such as those in the genus Senecio mdpi.com. Chemotaxonomic reviews of genera like Senecio have attempted to understand the chemical variation within the genus from a chemotaxonomic perspective, although these often focus on other compound classes like sesquiterpenes as well mdpi.com.

The use of advanced analytical techniques, such as UHPLC-MS/MS, allows for the sensitive detection and identification of a wide range of PAs, making it possible to establish detailed PA profiles for chemotaxonomic studies nih.gov. These profiles can then be used to compare different plant samples and infer relationships.

Here is a simplified representation of how PA profiles can vary across plant families known to contain these compounds:

Plant FamilyTypical PA Types
AsteraceaeSenecionine-type, Lycopsamine-type
BoraginaceaeHeliotridine-type, Lycopsamine-type
FabaceaeSenecionine-type, Monocrotaline-type, Integerrimine

The specific this compound profile within a plant can serve as a unique chemical signature, aiding in the differentiation of closely related species or populations and contributing to a more accurate understanding of plant phylogeny.

Future Directions in Merenskine Research

Elucidation of Undiscovered Biosynthetic Enzymes

Understanding the complete biosynthetic pathway of Merenskine is a critical area for future research. While this compound is known to be produced by Bacillus species, the specific enzymes involved in each step of its synthesis may not be fully characterized. Research in this area would aim to identify and characterize these undiscovered enzymes. This could involve genetic studies to identify the gene clusters responsible for this compound production, followed by biochemical studies to isolate and determine the function of the individual enzymes. Elucidating these enzymes is vital for potentially manipulating the biosynthetic pathway to improve yield, create novel this compound analogs through bioengineering, or understand the regulation of this compound production in its native organism. Research into enzyme biosynthesis pathways in other contexts, such as aromatic amino acid biosynthesis or fatty acid synthesis, highlights the complexity and the potential for discovering novel enzymes and understanding their catalytic processes through techniques like site-specific mutagenesis, protein dynamic simulation, and metabolic engineering. psu.edufrontiersin.orgmdpi.com

Development of Targeted Analytical Methods for Low-Level Detection

Accurate and sensitive detection of this compound, particularly at low concentrations in complex biological or environmental matrices, is essential for both research and potential clinical applications. Future research will focus on developing highly targeted analytical methods capable of achieving low detection limits. This could involve the refinement of existing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), which is commonly used for detecting complex organic molecules and can offer high sensitivity and selectivity. nih.govmdpi.com The development of targeted methods would involve optimizing sample preparation, chromatographic separation, and mass spectrometric parameters specifically for this compound. The goal is to minimize matrix effects and improve the signal-to-noise ratio, allowing for reliable quantification even at very low levels. Research in analytical methods for other compounds has demonstrated the importance of achieving low detection limits for risk assessment and monitoring purposes. norden.orgeuropa.eu Techniques like ICP-MS and tandem MS have shown promise in achieving low detection limits for various analytes in complex samples. mdpi.com

Synthetic Development of this compound Analogs for Mechanistic Probes

Synthesizing analogs of this compound with specific structural modifications is a powerful approach to investigate its mechanism of action and structure-activity relationships. Future research will involve the synthetic development of these analogs. This could range from modifying specific amino acid residues or the thioether bridges to incorporating reporter groups for biological tracing. These synthetic analogs would serve as mechanistic probes to study how this compound interacts with its biological targets, identify key functional groups responsible for its activity, and understand its metabolic fate. The development of analogs is a common strategy in drug discovery and chemical biology to dissect the molecular basis of a compound's effects. Research on developing inhibitors for enzymes, for example, often involves synthesizing analogs to understand binding interactions and improve potency. mdpi.com

Advanced Studies on this compound's Interactions with Specific Biological Macromolecules

A detailed understanding of how this compound interacts with specific biological macromolecules is fundamental to elucidating its mechanism of action and potential therapeutic targets. Future research will focus on advanced studies in this area. This could involve using techniques such as protein binding assays, structural biology methods (e.g., X-ray crystallography or NMR spectroscopy) to visualize this compound-macromolecule complexes, and computational approaches like molecular docking to predict binding modes and affinities. sci-hub.se Given this compound's antibacterial activity, key biological macromolecules of interest would likely include components of bacterial cell walls or essential bacterial enzymes. Understanding these interactions at a molecular level can provide insights into the basis of its antibacterial potency and potential for resistance development. Research into the interactions of other molecules, such as nanoparticles, with biological macromolecules like proteins and nucleic acids highlights the importance of these studies for understanding biological activity and potential toxicity. sci-hub.se The study of biological macromolecules themselves emphasizes their crucial roles in various biological processes and the importance of understanding their complex interactions. numberanalytics.comudc.galresearchgate.netelsevier.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.